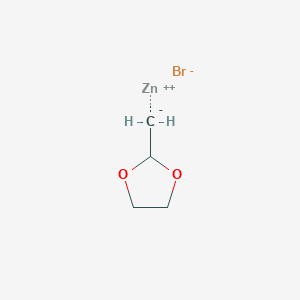

zinc;2-methanidyl-1,3-dioxolane;bromide

Description

Zinc;2-methanidyl-1,3-dioxolane;bromide (IUPAC name: bromozinc(1+);2-methanidyl-1,3-dioxolane) is an organozinc bromide complex with the molecular formula C₄H₇BrO₂Zn and a molecular weight of 232.38 g/mol . Its structure consists of a 1,3-dioxolane ring substituted with a methanidyl group (CH₂⁻) coordinated to a zinc cation and a bromide counterion. The compound is typically packaged under argon to prevent degradation, reflecting its sensitivity to moisture and oxygen .

Key applications include its use as a reagent in organometallic synthesis, particularly in cross-coupling reactions where organozinc compounds serve as nucleophiles. Its commercial availability and stability under controlled conditions make it a practical choice for laboratory-scale reactions .

Properties

Molecular Formula |

C4H7BrO2Zn |

|---|---|

Molecular Weight |

232.4 g/mol |

IUPAC Name |

zinc;2-methanidyl-1,3-dioxolane;bromide |

InChI |

InChI=1S/C4H7O2.BrH.Zn/c1-4-5-2-3-6-4;;/h4H,1-3H2;1H;/q-1;;+2/p-1 |

InChI Key |

ZEBRGOCCZOTNDU-UHFFFAOYSA-M |

Canonical SMILES |

[CH2-]C1OCCO1.[Zn+2].[Br-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of zinc;2-methanidyl-1,3-dioxolane;bromide typically involves the reaction of 2-bromomethyl-1,3-dioxolane with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture sensitivity .

Industrial Production Methods: In an industrial setting, the compound is often produced in bulk using similar methods but with enhanced safety and efficiency measures. The reaction is conducted in large reactors with precise control over temperature, pressure, and inert atmosphere to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Negishi Cross-Coupling Reaction: This is the primary reaction where zinc;2-methanidyl-1,3-dioxolane;bromide is used.

Allylic Alkylation: The compound can also be used in allylic alkylation reactions in the presence of an iridium catalyst.

Common Reagents and Conditions:

Reagents: Palladium catalysts, iridium catalysts, organic halides.

Conditions: Inert atmosphere, typically in THF as a solvent, and controlled temperature.

Major Products: The major products formed from these reactions are aryl or heteroaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Chemistry: Zinc;2-methanidyl-1,3-dioxolane;bromide is widely used in organic synthesis for the formation of complex molecules. It is particularly valuable in the synthesis of natural products and pharmaceuticals due to its ability to form C-C bonds efficiently .

Biology and Medicine: While its direct applications in biology and medicine are limited, the compounds synthesized using this reagent often have significant biological activity. For example, many pharmaceuticals are synthesized using intermediates formed through Negishi cross-coupling reactions .

Industry: In the industrial sector, this compound is used in the large-scale synthesis of organic materials, including polymers and advanced materials. Its role in forming complex molecular structures makes it indispensable in material science .

Mechanism of Action

The mechanism by which zinc;2-methanidyl-1,3-dioxolane;bromide exerts its effects is primarily through its role as a nucleophile in the Negishi cross-coupling reaction. The zinc atom coordinates with the organic halide, facilitating the transfer of the organic group to the palladium catalyst. This results in the formation of a new C-C bond, with the zinc bromide acting as a leaving group .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Reactivity and Stability

Hydrolysis Behavior

- This compound: Limited hydrolysis data are available, but its dioxolane ring is expected to resist hydrolysis under anhydrous conditions .

- 2-Methyl-1,3-dioxolane : Hydrolyzes via an A-1 mechanism in aqueous solvents, with rate constants influenced by solvent composition (e.g., water-dioxane mixtures) .

- Comparison: The zinc complex’s coordination to the dioxolane ring likely stabilizes it against hydrolysis compared to non-metallic analogs like 2-methyl-1,3-dioxolane .

Volatility and Environmental Impact

- This compound : Low volatility due to ionic character and high molecular weight, reducing environmental release risks .

- 2-Methyl-1,3-dioxolane: Detected as a volatile compound in recycled PET bottles (up to 19 ng/mL in 50% ethanol), raising concerns about migration into beverages .

Research Findings and Implications

Environmental Persistence : The zinc complex’s ionic nature reduces volatility compared to 2-methyl-1,3-dioxolane, making it less likely to leach from materials like PET .

Reactivity Trade-offs : While thienylzinc bromide offers sulfur-mediated reactivity, the methanidyl-dioxolane-zinc structure provides a unique oxygen-rich coordination environment for selective bond formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.